molecular formula C8H8N4O B1376662 5-amino-1H-indazole-3-carboxamide CAS No. 1249631-73-9

5-amino-1H-indazole-3-carboxamide

Cat. No. B1376662
CAS RN: 1249631-73-9
M. Wt: 176.18 g/mol
InChI Key: UOFWERZHSMPSPG-UHFFFAOYSA-N
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Description

5-amino-1H-indazole-3-carboxamide is a compound with the molecular formula C8H8N4O . It is a derivative of indazole, a bicyclic compound consisting of a benzene ring fused to a pyrazole ring .


Synthesis Analysis

The synthesis of indazole derivatives, including 5-amino-1H-indazole-3-carboxamide, has been the subject of extensive research. Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds . A specific example of synthesis involves a Cu(OAc)2-catalyzed reaction to form an N–N bond in DMSO under an O2 atmosphere .


Molecular Structure Analysis

The molecular structure of 5-amino-1H-indazole-3-carboxamide consists of a 1H-indazole ring attached to a carboxamide group . The nitrogen atom in the carboxamide group forms a hydrogen bond with a variety of enzymes and proteins, which can inhibit their activity .


Chemical Reactions Analysis

Indazole derivatives, including 5-amino-1H-indazole-3-carboxamide, can undergo a variety of chemical reactions. These include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, and iodine-mediated intramolecular aryl and sp3 C–H amination .


Physical And Chemical Properties Analysis

5-amino-1H-indazole-3-carboxamide is a powder with a molecular weight of 176.18 .

Scientific Research Applications

Medicinal Applications

Indazole-containing heterocyclic compounds, such as 5-amino-1H-indazole-3-carboxamide, have a wide variety of medicinal applications . They are used as antihypertensive , anticancer , antidepressant , anti-inflammatory , and antibacterial agents . Several recently marketed drugs contain the indazole structural motif .

Antitumor Activity

A series of indazole derivatives, including 5-amino-1H-indazole-3-carboxamide, were designed and synthesized by molecular hybridization strategy . These compounds were evaluated for their inhibitory activities against human cancer cell lines of lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) by methyl thiazolyl tetrazolium (MTT) colorimetric assay . Among these, compound 6o exhibited a promising inhibitory effect against the K562 cell line with the IC 50 (50% inhibition concentration) value of 5.15 µM .

Cell Apoptosis

Compound 6o was confirmed to affect apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner . This indicates that 5-amino-1H-indazole-3-carboxamide could be a promising scaffold to develop an effective and low-toxic anticancer agent .

Synthetic Approaches

The synthesis of 1H- and 2H-indazoles, including 5-amino-1H-indazole-3-carboxamide, has been a focus of recent research . The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent .

Inhibitors of Phosphoinositide 3-Kinase δ

Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Anticancer Agent Development

The preliminary results suggested that most of the target compounds showed great antitumor activity . This indicates that 5-amino-1H-indazole-3-carboxamide could be a promising scaffold to develop an effective and low-toxic anticancer agent .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

Future Directions

Indazole-containing derivatives have a wide range of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Much effort has been spent in recent years to develop synthetic approaches to indazoles . It is hoped that indazole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

properties

IUPAC Name

5-amino-1H-indazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c9-4-1-2-6-5(3-4)7(8(10)13)12-11-6/h1-3H,9H2,(H2,10,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOFWERZHSMPSPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C(=NN2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1H-indazole-3-carboxamide

CAS RN

1249631-73-9
Record name 5-amino-1H-indazole-3-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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